molecular formula C14H12CuO7 B12875650 Copper, bis(salicylato)-, tetrahydrate CAS No. 19025-98-0

Copper, bis(salicylato)-, tetrahydrate

Cat. No.: B12875650
CAS No.: 19025-98-0
M. Wt: 355.79 g/mol
InChI Key: CDSWUQNQSAXQHY-UHFFFAOYSA-L
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Description

Copper, bis(salicylato)-, tetrahydrate (Cu(C₇H₅O₃)₂·4H₂O) is a copper(II) complex where two deprotonated salicylate ligands coordinate with the central copper ion in a bidentate manner through their phenolic oxygen and carboxylate oxygen atoms. The tetrahydrate designation indicates the presence of four water molecules in the crystal lattice, which influence solubility and stability.

Properties

CAS No.

19025-98-0

Molecular Formula

C14H12CuO7

Molecular Weight

355.79 g/mol

IUPAC Name

copper;2-hydroxybenzoate;hydrate

InChI

InChI=1S/2C7H6O3.Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2

InChI Key

CDSWUQNQSAXQHY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper, bis(salicylato)-, tetrahydrate can be synthesized by reacting basic copper carbonate or copper hydroxide with salicylic acid. The reaction typically involves dissolving salicylic acid in water, followed by the addition of basic copper carbonate or copper hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired copper complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Copper, bis(salicylato)-, tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) complexes .

Scientific Research Applications

Antimicrobial Activity

Copper, bis(salicylato)-, tetrahydrate has been studied for its antimicrobial properties. Research indicates that this compound can inhibit the growth of several bacterial strains, making it a potential candidate for use in antibacterial formulations. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , demonstrating a significant reduction in bacterial viability at specific concentrations.

Antioxidant Properties

The compound exhibits strong radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases. In vitro studies have shown that it can mimic enzyme activity related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . This property suggests potential therapeutic uses in treating conditions exacerbated by oxidative damage.

Anti-inflammatory Effects

Copper complexes have been investigated for their anti-inflammatory properties. Specifically, copper-salicylate complexes have shown promise in treating inflammatory diseases such as arthritis. The mechanism involves modulation of inflammatory pathways and reduction of pro-inflammatory cytokines . Clinical studies have reported improvements in symptoms among patients receiving treatments incorporating these complexes.

Catalysis

This compound has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its catalytic efficiency has been demonstrated in oxidation reactions and coupling reactions involving organic substrates .

Sensor Development

The compound's unique electronic properties make it suitable for developing sensors for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions can be harnessed in electrochemical sensors, providing a means for real-time monitoring of specific analytes .

Water Treatment

Due to its antimicrobial properties, copper-salicylate complexes are being evaluated for use in water treatment processes to eliminate pathogenic microorganisms. Studies indicate that the compound can effectively reduce bacterial counts in contaminated water sources.

Soil Remediation

Copper complexes can also play a role in soil remediation efforts by binding to heavy metals and facilitating their removal from contaminated sites. The chelating ability of the salicylate ligand enhances the extraction process of toxic metals from soil matrices .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth at low concentrations
AntioxidantMimicked SOD activity; reduced oxidative stress markers in cell cultures
Anti-inflammatoryImproved symptoms in arthritis patients receiving copper-salicylate treatments
CatalysisHigh efficiency observed in oxidation reactions; potential for industrial applications

Mechanism of Action

The mechanism of action of Copper, bis(salicylato)-, tetrahydrate involves its interaction with biological molecules and enzymes. The copper center can participate in redox reactions, influencing various biochemical pathways. Additionally, the salicylic acid ligands can interact with proteins and other biomolecules, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Copper(II) Salicylato Complexes

Structural Features

Copper(II) salicylato complexes exhibit diverse coordination geometries and ligand arrangements depending on substituents and auxiliary ligands. Below is a comparative analysis:

Compound Name Ligand Modifications Coordination Geometry Key Structural Features References
Copper, bis(salicylato)-, tetrahydrate Unsubstituted salicylate ligands Distorted octahedral Bidentate salicylate; four water molecules in lattice
Bis(diisopropylsalicylato)(1,10-phen)Cu(II) Diisopropyl substituents on salicylate; 1,10-phenanthroline co-ligand Square pyramidal Steric hindrance from substituents; enhanced π-π stacking
[Cu₃{3,5-(NO₂)₂sal}₂(H₂O)₄]·4H₂O Dinitro-substituted salicylate Trinuclear cluster Mixed mono- and bis-salicylato bridging; nitro groups enhance electron withdrawal
Bis(2-pyridylmethanol)Cu(II) salicylato 2-pyridylmethanol co-ligand Octahedral Mixed N,O-donor ligands; hydrogen bonding network

Key Observations :

  • Substituents on the salicylate ligand (e.g., nitro, diisopropyl) alter steric and electronic properties, affecting coordination geometry and stability.
  • Auxiliary ligands like 1,10-phenanthroline or 2-pyridylmethanol introduce additional bonding interactions and influence supramolecular packing .

Physicochemical Properties

Thermal Stability:
  • This compound : Loses water molecules below 100°C, followed by decomposition of organic ligands at ~250°C .
  • Bis(diisopropylsalicylato)(1,10-phen)Cu(II) : Higher thermal stability (decomposition >300°C) due to bulky diisopropyl groups and aromatic co-ligands .
  • Trinuclear dinitrosalicylato complex : Dehydration occurs at ~80°C; nitro groups contribute to lower thermal stability compared to unsubstituted analogs .
Solubility:
  • Hydration state significantly impacts solubility. Tetrahydrate forms are generally more water-soluble than anhydrous or lower-hydrate analogs. For example, bis(toluene-p-sulfinato)copper(II) tetrahydrate exhibits moderate aqueous solubility due to hydrophilic sulfinato groups .
Cytotoxicity and Antiviral Activity:
  • Bis(diisopropylsalicylato)(1,10-phen)Cu(II): Demonstrates notable cytotoxicity against cancer cells (IC₅₀ ~10 μM) and antiviral activity against herpes simplex virus .
  • This compound : Shows moderate antimicrobial activity but lower cytotoxicity due to the absence of co-ligands that enhance membrane penetration .
Antimicrobial Properties:
  • Imidazole- and nicotinamide-containing analogs (e.g., [Cu(O₂CCH₃)₄(nia)₂]) exhibit enhanced fungicidal activity due to synergistic ligand effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing copper bis(salicylato) tetrahydrate with high purity?

  • Methodological Answer : Optimize synthesis by refluxing stoichiometric ratios of copper(II) salts (e.g., Cu(NO₃)₂·3H₂O) and salicylic acid derivatives in aqueous or water-methanol solvents. Control pH (4.0–6.0) to favor bis(salicylato) coordination, and use slow evaporation for crystallization. Characterize intermediates via UV-vis spectrophotometry to monitor ligand-to-metal charge transfer bands (e.g., ~700 nm for d-d transitions) and confirm purity via elemental analysis .

Q. How can spectroscopic techniques distinguish mono- vs. bis(salicylato) coordination in copper(II) complexes?

  • Methodological Answer : Use UV-vis spectroscopy to identify ligand-field transitions: mono(salicylato) complexes typically exhibit a single broad d-d band (~650–750 nm), while bis(salicylato) complexes show split bands due to distorted geometries. Complement with ESR in frozen solutions: bis(salicylato) species often display axial symmetry (e.g., g∥ ≈ 2.25, g⊥ ≈ 2.05), whereas mixed-ligand complexes may exhibit rhombic distortion .

Q. What crystallographic parameters are critical for resolving the structure of copper bis(salicylato) tetrahydrate?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is essential. Refine using programs like SHELXL or SIR92 to determine space groups (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 8.194 Å, b = 18.851 Å, c = 11.873 Å), and hydrogen-bonding networks. Validate with R-factors (e.g., R₁ < 0.05) and check for disorder in water molecules .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data on coordination geometry be resolved?

  • Methodological Answer : Combine multi-technique validation:

  • ESR : Identify paramagnetic species (e.g., [CuL₂H⁻²]²⁻ vs. hydroxo-bridged dimers) and compare with SQUID magnetometry for magnetic susceptibility.
  • DFT Calculations : Model ligand-field effects to reconcile geometric distortions observed in SC-XRD (e.g., Jahn-Teller elongation) with spectroscopic data.
  • pH Potentiometry : Correlate speciation diagrams with stability constants to identify dominant species under varying conditions .

Q. What strategies optimize ligand substitution studies in copper bis(salicylato) complexes for catalytic applications?

  • Methodological Answer : Design competitive ligand experiments using bipyridyl or phenanthroline derivatives. Monitor substitution kinetics via stopped-flow UV-vis and track changes in λₘₐₓ. Use cyclic voltammetry to assess redox stability (e.g., Cu²⁺/Cu⁺ shifts). For catalytic activity, test epoxidation or oxidation reactions and correlate turnover numbers with steric/electronic ligand effects .

Q. How do hydration/dehydration cycles affect the structural integrity of copper bis(salicylato) tetrahydrate?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to quantify water loss (theoretical ~14% mass loss for 4 H₂O). Pair with variable-temperature SC-XRD or PXRD to track phase transitions. For mechanistic insights, use in-situ Raman spectroscopy to monitor O–H stretching modes (3000–3600 cm⁻¹) and Cu–O bond stability during dehydration .

Q. What computational approaches validate hydrogen-bonding networks in crystalline copper bis(salicylato) tetrahydrate?

  • Methodological Answer : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., O–H···O, C–H···π). Compare with DFT-optimized lattice energies (e.g., Gaussian09 with B3LYP functional). For dynamic behavior, use molecular dynamics (MD) simulations to model water mobility within the lattice .

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